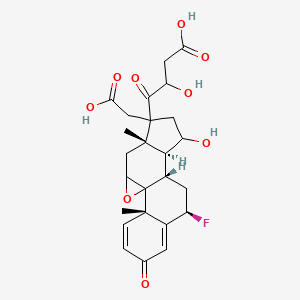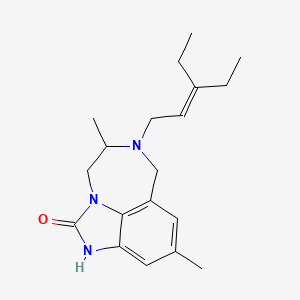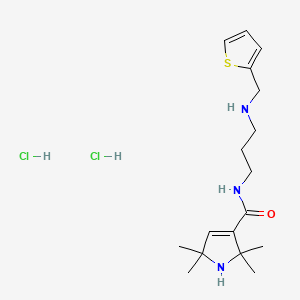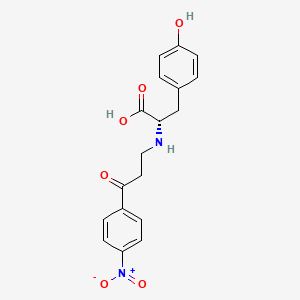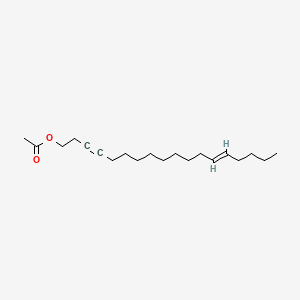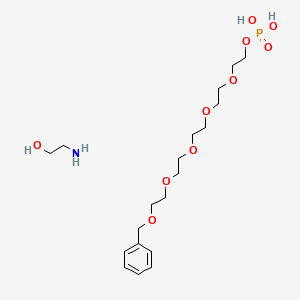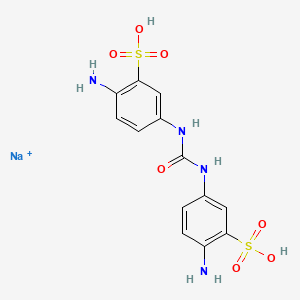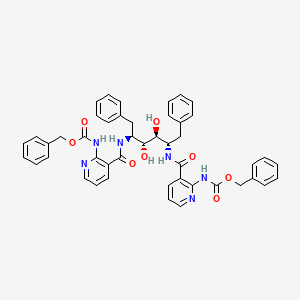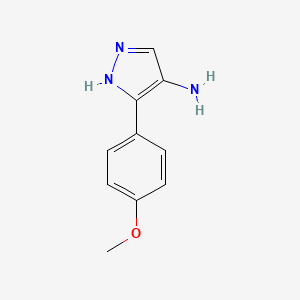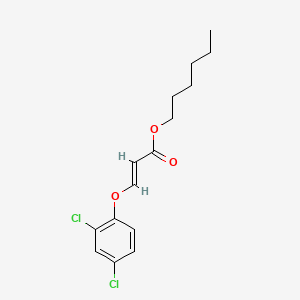
5-Allyl-5-sec-butylbarbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-sec-butylbarbituric acid sodium salt involves the reaction of barbituric acid with allyl and sec-butyl groups. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-5-sec-butylbarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Allyl-5-sec-butylbarbituric acid sodium salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: It serves as a reference compound in the development of new sedative and hypnotic drugs.
Industry: The compound is used in the formulation of certain pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The compound exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron . This results in sedation, hypnosis, and, at higher doses, anesthesia .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic properties.
Pentobarbital: Another short-acting barbiturate used for similar purposes.
Uniqueness
5-Allyl-5-sec-butylbarbituric acid sodium salt is unique due to its specific chemical structure, which imparts a short to intermediate duration of action. This makes it suitable for use as a sedative and hypnotic, with a relatively rapid onset and moderate duration of effect compared to other barbiturates .
Properties
CAS No. |
24396-96-1 |
|---|---|
Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-butan-2-yl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
RBZZNXPMQIRASI-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



